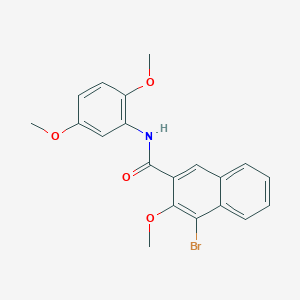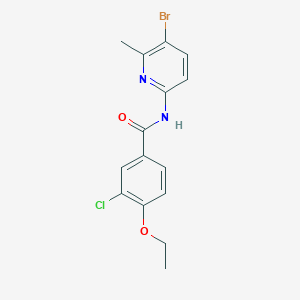![molecular formula C22H17ClN4O4S B278208 N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as COTI-2 and is being investigated for its ability to inhibit tumor growth and metastasis.
作用機序
COTI-2 works by binding to and stabilizing the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors. By stabilizing this protein, COTI-2 can help to restore its function in cancer cells that have mutated p53 proteins.
Biochemical and Physiological Effects:
Studies have shown that COTI-2 can inhibit tumor growth and metastasis in animal models of cancer. It has also been found to induce apoptosis in cancer cells and increase the sensitivity of cancer cells to chemotherapy.
実験室実験の利点と制限
One advantage of COTI-2 is that it has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one limitation is that further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the research and development of COTI-2. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as pancreatic cancer or melanoma. Additionally, further research is needed to determine the optimal dosage and administration of COTI-2 for cancer treatment.
合成法
The synthesis of COTI-2 involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form an intermediate product. This intermediate product is then reacted with thionyl chloride and subsequently treated with 2,6-dimethoxybenzoyl chloride to form the final product, COTI-2.
科学的研究の応用
COTI-2 has shown potential in the treatment of various types of cancer, including breast, lung, and ovarian cancer. It has been found to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells and contribute to tumor growth and metastasis. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C22H17ClN4O4S |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-29-15-5-3-6-16(30-2)18(15)20(28)27-22(32)25-14-11-12(8-9-13(14)23)21-26-19-17(31-21)7-4-10-24-19/h3-11H,1-2H3,(H2,25,27,28,32) |
InChIキー |
FWSKZHDYRAUFBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)
![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)